molecular formula C20H12ClNO3S B3015753 N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide CAS No. 883966-87-8

N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide

Cat. No.: B3015753
CAS No.: 883966-87-8
M. Wt: 381.83
InChI Key: CRRXXRJZKYNXTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity with other substances is also studied .

Scientific Research Applications

Synthesis and Reactivity

Research on furan derivatives has led to the development of various synthesis methods and reactivity studies. For instance, Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through coupling and electrophilic substitution reactions, highlighting the versatility of furan compounds in chemical synthesis (А. Aleksandrov & М. М. El’chaninov, 2017). This work emphasizes the potential for creating a wide range of furan-based compounds with varied functionalities.

Antimicrobial Activity

Furan derivatives have also been studied for their antimicrobial properties. Zanatta et al. (2007) synthesized and characterized a new series of furan-3-carboxamides, assessing their in vitro antimicrobial activity against various microorganisms. Some compounds exhibited significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (N. Zanatta et al., 2007).

Material Science Applications

Furan derivatives have been proposed as sustainable alternatives to conventional materials. For example, Jiang et al. (2015) discussed the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides, highlighting their potential as sustainable alternatives to polyphthalamides in high-performance materials (Yi Jiang et al., 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound .

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3S/c21-13-6-3-5-12(11-13)17-18(23)14-7-1-2-9-16(14)26-20(17)22-19(24)15-8-4-10-25-15/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRXXRJZKYNXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)NC(=O)C3=CC=CO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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